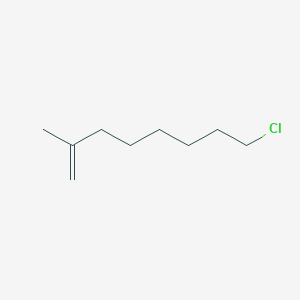

8-Chloro-2-methyl-1-octene

Description

BenchChem offers high-quality 8-Chloro-2-methyl-1-octene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-2-methyl-1-octene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloro-2-methyloct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPPNRBVXACSCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641086 | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-16-9 | |

| Record name | 8-Chloro-2-methyl-1-octene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-methyloct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloro-2-methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-methyl-1-octene (CAS Number: 485320-16-9) is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, predicted reactivity, and potential applications as a versatile intermediate in organic synthesis, particularly within the context of drug discovery and development. By understanding the interplay of its functional groups, researchers can leverage this compound as a valuable building block for the construction of more complex molecular architectures.

Molecular Profile and Physicochemical Properties

8-Chloro-2-methyl-1-octene is a halogenated olefin with a molecular structure that offers two distinct points for chemical modification. The presence of both a nucleophilic double bond and an electrophilic carbon attached to the chlorine atom makes it a strategic synthon.

| Property | Value | Source |

| CAS Number | 485320-16-9 | [1] |

| Molecular Formula | C9H17Cl | |

| Molecular Weight | 160.68 g/mol | |

| MDL Number | MFCD00671836 | |

| Purity (Typical) | 95+% | [2] |

Proposed Synthetic Pathways

The synthesis of 8-Chloro-2-methyl-1-octene is not widely documented in academic literature. However, based on fundamental principles of organic chemistry, several viable synthetic routes can be proposed. A logical and efficient approach would involve the chlorination of a corresponding alcohol, 2-methyl-7-octen-1-ol.

Synthesis from 2-methyl-7-octen-1-ol

The most direct method for preparing primary chloroalkanes from primary alcohols involves the use of thionyl chloride (SOCl₂) or phosphorus(III) chloride (PCl₃).[6] These reagents are effective for converting primary alcohols into their corresponding chlorides with minimal side reactions, such as rearrangements, which are not a concern with this substrate.

Protocol: Chlorination using Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-7-octen-1-ol in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.1 to 1.5 molar equivalents) dropwise to the stirred solution. The reaction is typically performed in the presence of a weak base like pyridine to neutralize the HCl byproduct.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture and carefully quench by pouring it over ice water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 8-Chloro-2-methyl-1-octene.

Caption: Proposed synthesis of 8-Chloro-2-methyl-1-octene.

Chemical Reactivity and Synthetic Utility

The dual functionality of 8-Chloro-2-methyl-1-octene dictates its reactivity. The terminal alkene and the primary alkyl chloride can be addressed either selectively or in tandem, providing a rich platform for synthetic transformations.

Reactions at the Alkyl Chloride Terminus

The primary alkyl chloride is a good substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[7] This allows for the introduction of a wide variety of functional groups at the C8 position.

-

Nucleophilic Substitution: It can react with a range of nucleophiles such as azides, cyanides, alkoxides, and thiolates to introduce nitrogen, carbon, oxygen, and sulfur functionalities, respectively.[7] These reactions are fundamental in building more complex molecular scaffolds. For instance, reaction with sodium azide would yield 8-azido-2-methyl-1-octene, a precursor for amines or triazoles.

-

Grignard Reagent Formation: The chloride can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organometallic species is a powerful carbon nucleophile, enabling the formation of new carbon-carbon bonds, for example, by reaction with aldehydes, ketones, or esters.

Reactions at the Alkene Terminus

The 1,1-disubstituted alkene is electron-rich and susceptible to electrophilic addition reactions.

-

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol, 9-chloro-7-methyl-1-nonanol. This transformation is highly regioselective.

-

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) will form an epoxide ring, a versatile intermediate that can be opened by various nucleophiles.

-

Ozonolysis: Cleavage of the double bond via ozonolysis would yield 7-chloroheptan-2-one and formaldehyde, providing access to smaller functionalized molecules.

Caption: Reactivity map of 8-Chloro-2-methyl-1-octene.

Applications in Drug Discovery and Development

Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals.[8][9] The chlorine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[9] 8-Chloro-2-methyl-1-octene serves as a valuable starting material or intermediate for synthesizing novel drug candidates.

-

Scaffold for Long-Chain Aliphatics: The eight-carbon backbone can be incorporated into structures requiring a lipophilic tail, which is common in ligands for nuclear receptors or compounds designed to interact with lipid bilayers.

-

Linker Chemistry: The bifunctional nature of this molecule makes it an ideal candidate for use as a linker in developing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing between two active domains is critical. The chloride end can be coupled to one part of the molecule, and the alkene can be functionalized for attachment to the other.

-

Synthesis of Bioactive Natural Product Analogues: Many natural products possess long alkyl chains. This compound could be used to synthesize analogues of such molecules, where the chlorine atom provides a handle for further modification or acts as a bioisostere for other groups. For example, the related compound 8-chloro-1-octanol has been used in the synthesis of bacteriochlorophyll c derivatives.

Safety and Handling

As with any halogenated organic compound, 8-Chloro-2-methyl-1-octene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. While specific toxicity data is unavailable, it should be treated as a potential irritant to the skin, eyes, and respiratory system, similar to its isomer 8-chloro-1-octene.[10] It is also expected to be a flammable liquid.[10] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

8-Chloro-2-methyl-1-octene is a synthetically versatile building block with significant potential for applications in medicinal chemistry and drug discovery. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular structures. While detailed studies on this specific molecule are sparse, its utility can be confidently predicted based on the well-established chemistry of its constituent functional groups. This guide provides a foundational understanding for researchers looking to incorporate this promising intermediate into their synthetic programs.

References

-

Alkenes from Dehydrohalogenation of Haloalkanes. (2023). Chemistry LibreTexts. [Link]

-

8-Chloro-2-methyl-1-octene. Crysdot LLC. [Link]

-

Making halogenoalkanes (haloalkanes). Chemguide. [Link]

-

CAS NO. 485320-16-9 | 8-Chloro-2-methyl-1-octene. Arctom. [Link]

-

AB245056 | CAS 485320-16-9. abcr Gute Chemie. [Link]

-

Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. ACS Publications. [Link]

-

Named Reactions Of Haloalkanes and haloarenes. chemistryworkshopjr. [Link]

-

Laboratory synthesis haloalkanes halogenoalkanes. doc brown. [Link]

-

Palladium-catalysed efficient synthesis of primary alkyl halides from terminal and internal alkenes. PMC - NIH. [Link]

-

8-Chloro-1-octene. PubChem - NIH. [Link]

-

8-chloro-1-octene - 871-90-9, C8H15Cl. ChemSynthesis. [Link]

-

Alkyl Halides to Alkenes. Chemistry Steps. [Link]

-

Alkyl Halide Reactivity. MSU chemistry. [Link]

-

Chapter 7 Alkenes and Alkynes I: Properties and Synthesis Elimination Reactions of Alkyl Halides. University of Calgary. [Link]

- US3459819A - 8-chloro-1-octene.

-

Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

-

1-Octene, 2-methyl-. NIST WebBook. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

(e)-1-Chloro-2-methyl-1-octene. PubChem - NIH. [Link]

-

1-Octene. Wikipedia. [Link]

-

“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. [Link]

-

8-chloro-1-octene (C8H15Cl). PubChemLite. [Link]

-

Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymerization. RSC Publishing. [Link]

-

Polyurethane. Wikipedia. [Link]

Sources

- 1. 485320-16-9|8-Chloro-2-methyl-1-octene|BLDpharm [bldpharm.com]

- 2. AB245056 | CAS 485320-16-9 – abcr Gute Chemie [abcr.com]

- 3. 8-Chloro-1-octene | C8H15Cl | CID 11344097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. US3459819A - 8-chloro-1-octene - Google Patents [patents.google.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of 8-Chloro-2-methyl-1-octene

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 8-chloro-2-methyl-1-octene, a functionalized terminal alkene with potential applications in organic synthesis and drug development. The proposed synthetic route is a robust two-step process commencing from the commercially available 7-chloro-1-heptanol. The guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols for the oxidation of the starting alcohol to the corresponding aldehyde, followed by a Wittig olefination to yield the target compound. This document is intended for researchers, scientists, and professionals in the field of synthetic organic chemistry.

Introduction and Strategic Overview

8-Chloro-2-methyl-1-octene is a bifunctional organic molecule featuring a terminal alkene and a primary alkyl chloride. This unique combination of reactive sites makes it a valuable intermediate for the synthesis of more complex molecules. The terminal alkene can undergo a variety of transformations, including polymerization, hydroboration-oxidation, and epoxidation, while the alkyl chloride is amenable to nucleophilic substitution reactions.

A direct, single-step synthesis of 8-chloro-2-methyl-1-octene is not readily found in the literature, necessitating a multi-step approach. The most logical and efficient retrosynthetic analysis identifies 7-chloroheptanal as a key intermediate. This aldehyde can be readily converted to the target terminal alkene via the well-established Wittig reaction. The aldehyde itself can be synthesized from the commercially available 7-chloro-1-heptanol through a mild oxidation process that avoids over-oxidation to the carboxylic acid.

An In-Depth Technical Guide to 8-Chloro-2-methyl-1-octene

Abstract

This technical guide provides a comprehensive overview of 8-Chloro-2-methyl-1-octene, a functionalized aliphatic hydrocarbon with significant potential as a versatile building block in organic synthesis and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this paper synthesizes foundational chemical principles and data from analogous structures to present its core physicochemical properties, a robust synthetic protocol, and its prospective applications. The dual functionality of a terminal alkene and a primary alkyl chloride within a lipophilic branched-chain structure makes 8-Chloro-2-methyl-1-octene a molecule of considerable interest for researchers, scientists, and professionals in drug development seeking to construct complex molecular architectures and modulate pharmacokinetic profiles.

Introduction and Molecular Overview

8-Chloro-2-methyl-1-octene is an organochlorine compound featuring a terminal double bond and a primary chloride on an eight-carbon chain with a methyl branch at the 2-position. Its molecular formula is C₉H₁₇Cl, and it has a molecular weight of 160.68 g/mol . The presence of two distinct reactive sites—the nucleophilic π-bond of the alkene and the electrophilic carbon of the alkyl chloride—offers orthogonal handles for sequential chemical modifications. This bifunctionality is key to its utility as a synthetic intermediate.

The branched methyl group and the eight-carbon chain contribute to the molecule's lipophilicity, a critical parameter in drug design that influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][] The strategic incorporation of such aliphatic chains can enhance binding to hydrophobic pockets in protein targets and improve membrane permeability.[3]

Physicochemical and Spectroscopic Properties

Due to the limited availability of specific experimental data for 8-Chloro-2-methyl-1-octene, the following table includes both confirmed data and predicted properties based on structurally similar compounds such as 8-chloro-1-octene and 2-methyl-1-octene.[4][5][6]

| Property | Value | Source/Basis |

| Molecular Weight | 160.68 g/mol | Crysdot LLC |

| Molecular Formula | C₉H₁₇Cl | Crysdot LLC |

| CAS Number | 485320-16-9 | BLDpharm[7] |

| Appearance | Colorless liquid | Predicted |

| Boiling Point | ~185-195 °C | Predicted (based on related structures) |

| Density | ~0.89 g/mL | Predicted (based on related structures) |

| Solubility | Insoluble in water; soluble in common organic solvents | Predicted |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the terminal alkene (around 4.7-5.0 ppm), a singlet for the methyl group at the 2-position (around 1.7 ppm), a triplet for the methylene group adjacent to the chlorine atom (around 3.5 ppm), and a series of multiplets for the other methylene groups in the aliphatic chain.

-

¹³C NMR: The carbon spectrum would display signals for the sp² carbons of the double bond (in the range of 110-145 ppm), a signal for the carbon bearing the chlorine atom (around 45 ppm), and several signals in the aliphatic region for the other carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching of the alkene and alkane groups (around 2850-3080 cm⁻¹), a C=C stretching vibration (around 1650 cm⁻¹), and a C-Cl stretching band (in the region of 600-800 cm⁻¹).[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 160 and an M+2 peak at m/z 162 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns would involve the loss of a chlorine atom or cleavage of the alkyl chain.

Synthesis and Reaction Pathways

A plausible and efficient synthesis of 8-Chloro-2-methyl-1-octene can be envisioned through a Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[10] This approach offers a straightforward route from commercially available starting materials.

Proposed Synthetic Workflow

The proposed synthesis involves the coupling of isopropenylmagnesium bromide with 1-bromo-6-chlorohexane. The Grignard reagent, formed from 2-bromopropene, acts as a nucleophile, attacking the electrophilic carbon of the bromo-chloro-hexane.

Caption: Proposed synthesis of 8-Chloro-2-methyl-1-octene via Grignard coupling.

Detailed Experimental Protocol

Materials:

-

2-Bromopropene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

1-Bromo-6-chlorohexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal of iodine to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add anhydrous THF to the flask.

-

Dissolve 2-bromopropene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromopropene solution to the magnesium suspension. The reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the freshly prepared isopropenylmagnesium bromide solution to 0 °C in an ice bath.

-

Add a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous THF to the dropping funnel.

-

Add the 1-bromo-6-chlorohexane solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 8-Chloro-2-methyl-1-octene.

-

Applications in Drug Discovery and Development

The unique structural features of 8-Chloro-2-methyl-1-octene make it a valuable scaffold for the synthesis of novel drug candidates.

Modulating Lipophilicity

Lipophilicity is a critical physicochemical property that significantly impacts the pharmacokinetic and pharmacodynamic profiles of a drug.[11] The branched alkyl chain of 8-Chloro-2-methyl-1-octene can be incorporated into a lead compound to increase its lipophilicity. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, or improve its binding affinity to hydrophobic pockets within a target protein.[]

A Platform for Further Functionalization

The terminal alkene and the primary alkyl chloride moieties serve as versatile handles for a wide range of chemical transformations, allowing for the late-stage functionalization of drug-like molecules.[12]

-

Alkene Functionalization: The terminal double bond can undergo various reactions, including hydroboration-oxidation to introduce a hydroxyl group, ozonolysis to yield a carbonyl compound, or various coupling reactions to form new carbon-carbon bonds.[12] This allows for the introduction of diverse functional groups to explore the structure-activity relationship (SAR) of a compound series.

-

Alkyl Chloride Reactivity: The primary chloride is a good leaving group and can be readily displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce nitrogen- or sulfur-containing functional groups, which are prevalent in many pharmaceuticals.

The Role of the Chlorine Atom

The presence of a chlorine atom can have profound effects on the biological activity of a molecule.[1] It can alter the electronic properties of the molecule, influence its metabolic stability by blocking sites of oxidation, and participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 8-Chloro-2-methyl-1-octene is not widely available, based on the properties of similar compounds like 1-octene and other chlorinated hydrocarbons, the following precautions should be taken:

-

Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames.

-

Toxicity: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

8-Chloro-2-methyl-1-octene, with a molecular weight of 160.68 g/mol , represents a promising yet underexplored building block for organic synthesis and medicinal chemistry. Its bifunctional nature, combined with a lipophilic aliphatic chain, provides a versatile platform for the design and synthesis of novel small molecules. The synthetic route outlined in this guide offers a practical approach to its preparation, paving the way for its broader application in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the strategic use of such functionalized building blocks will be instrumental in the creation of the next generation of therapeutics.

References

- Arun K. Ghosh, et al. (2019). The role of chlorine in drug design and discovery. Journal of Medicinal Chemistry.

- BenchChem. (2025). Synthesis of 6-Chloro-1-(4-chlorophenyl)-1-oxohexane via Grignard Reaction.

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.

- Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. (2023).

- Shalaeva, M., Khitrin, S., & O'Connell, T. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 929-948.

- BOC Sciences. (2024). Lipophilicity of Drug. BOC Sciences Tech Blog.

- Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (n.d.). MDPI.

- BLDpharm. (n.d.). 485320-16-9|8-Chloro-2-methyl-1-octene.

- Professor Dave Explains. (2015, January 4). Grignard Reaction [Video]. YouTube.

- Crysdot LLC. (n.d.). 8-Chloro-2-methyl-1-octene.

- Sigma-Aldrich. (n.d.). 6-Chloro-1-hexene 96.

- Development of alkene functionalization reactions for complex molecule synthesis. (n.d.). American Chemical Society.

- Fiveable. (n.d.).

- PubChem. (n.d.). 8-Chloro-1-octene.

- ChemBK. (2024, April 9). 8-Chloro-1-octene.

- Beyond Benign. (n.d.). Greener Grignard Reaction.

- Thieme Gruppe. (n.d.).

- Organic Chemistry with Victor. (2023, December 19). Synthesis Challenge: How to Add a Methyl Group to an Alkene [Video]. YouTube.

- ChemicalBook. (n.d.). 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum.

- PubChem. (n.d.). (e)-1-Chloro-2-methyl-1-octene.

- NIST. (n.d.). 1-Octene, 2-methyl-.

- BenchChem. (n.d.). An In-depth Technical Guide to 6-Chloro-1-hexene.

- ChemSynthesis. (2025, May 20). 8-chloro-1-octene.

- EPFL. (n.d.).

- NIST. (n.d.). 1-Octene, 2-methyl-.

- Wikipedia. (n.d.). 1-Octene.

- PubChem. (n.d.). 2-Methyl-1-octene.

- Paulusse Research Group. (n.d.).

- SpectraBase. (n.d.). 2-Methyl-1-octene - Optional[1H NMR] - Chemical Shifts.

Sources

- 1. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Octene, 2-methyl- [webbook.nist.gov]

- 7. 485320-16-9|8-Chloro-2-methyl-1-octene|BLDpharm [bldpharm.com]

- 8. 2-Methyl-1-octene | C9H18 | CID 78335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-METHYL-1-OCTENE(4588-18-5) IR Spectrum [chemicalbook.com]

- 10. m.youtube.com [m.youtube.com]

- 11. The influence of lipophilicity in drug discovery and design | Semantic Scholar [semanticscholar.org]

- 12. fiveable.me [fiveable.me]

Spectroscopic Data of 8-Chloro-2-methyl-1-octene: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 8-Chloro-2-methyl-1-octene. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document offers a detailed interpretation of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The insights provided herein are grounded in established principles of spectroscopic analysis of halogenated organic compounds.

Due to the limited availability of publicly accessible, experimentally-derived spectra for 8-Chloro-2-methyl-1-octene, this guide presents a predictive analysis based on the known spectroscopic characteristics of the closely related compound, 2-methyl-1-octene, and the well-documented effects of a terminal chloro-substituent on an alkyl chain. This approach allows for a robust and scientifically sound interpretation of the expected spectral features of the target molecule.

Molecular Structure and Key Features

8-Chloro-2-methyl-1-octene is a halogenated alkene with the molecular formula C₉H₁₇Cl and a molecular weight of 160.68 g/mol .[1] Its structure features a terminal double bond between C1 and C2, a methyl group at the C2 position, and a chlorine atom at the C8 position. These structural elements give rise to distinct signals in various spectroscopic analyses.

Caption: Molecular graph of 8-Chloro-2-methyl-1-octene.

Infrared (IR) Spectroscopy

The infrared spectrum of 8-Chloro-2-methyl-1-octene is predicted to exhibit characteristic absorption bands corresponding to its alkene and alkyl halide functionalities. The presence of the C-Cl bond introduces a specific vibrational mode in the fingerprint region of the spectrum.

Experimental Protocol: Acquiring the IR Spectrum

A standard protocol for acquiring the IR spectrum of a liquid sample like 8-Chloro-2-methyl-1-octene would involve using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum is then recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinylic)[2] |

| ~2960-2850 | Strong | C-H stretch (alkyl)[2] |

| ~1650 | Medium | C=C stretch[2] |

| ~890 | Strong | =CH₂ out-of-plane bend[2] |

| ~725-550 | Medium-Strong | C-Cl stretch[3][4] |

Interpretation of the IR Spectrum

The presence of the terminal alkene is confirmed by the =C-H stretching vibration around 3075 cm⁻¹ and the C=C stretching absorption near 1650 cm⁻¹.[2] A strong band at approximately 890 cm⁻¹ is indicative of the out-of-plane bending of the =CH₂ group.[2] The aliphatic nature of the molecule is evident from the strong C-H stretching bands between 2960 and 2850 cm⁻¹.[2]

The key feature distinguishing this spectrum from that of 2-methyl-1-octene is the absorption arising from the C-Cl stretching vibration. This is expected to appear in the 725-550 cm⁻¹ region of the fingerprint region.[3][4] The exact position of this band can be influenced by the conformation of the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A solution of 8-Chloro-2-methyl-1-octene would be prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

Predicted ¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.7 | Multiplet | 2H | =CH₂ (vinylic protons) |

| ~3.5 | Triplet | 2H | -CH₂-Cl |

| ~2.0 | Triplet | 2H | -CH₂- (allylic) |

| ~1.7 | Singlet | 3H | -CH₃ (vinylic) |

| ~1.3-1.6 | Multiplet | 8H | -(CH₂)₄- |

Interpretation of the ¹H NMR Spectrum

The two vinylic protons of the terminal double bond are expected to appear as a multiplet around 4.7 ppm. The methyl group attached to the double bond is predicted to be a singlet at approximately 1.7 ppm. The allylic protons on C3 will likely be a triplet around 2.0 ppm.

The most downfield signal in the aliphatic region is anticipated to be from the methylene protons attached to the chlorine atom (-CH₂-Cl) at approximately 3.5 ppm.[5][6] This significant downfield shift is due to the deshielding effect of the electronegative chlorine atom. The remaining methylene groups of the alkyl chain are expected to resonate as a complex multiplet between 1.3 and 1.6 ppm.

¹³C NMR Spectroscopy

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C2 (quaternary alkene) |

| ~110 | C1 (=CH₂) |

| ~45 | C8 (-CH₂-Cl) |

| ~38 | C3 |

| ~32 | C7 |

| ~29 | C4, C5, C6 |

| ~22 | C2-CH₃ |

Interpretation of the ¹³C NMR Spectrum

The two alkene carbons are expected at the downfield end of the spectrum, with the quaternary C2 carbon around 145 ppm and the terminal C1 carbon at approximately 110 ppm. The carbon atom bonded to the chlorine (C8) is predicted to have a chemical shift of around 45 ppm, a significant downfield shift compared to a typical methylene carbon in an alkane.[7][8] The remaining aliphatic carbons will appear in the range of 22-38 ppm. The methyl carbon attached to the double bond is expected to be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Experimental Protocol: Acquiring the Mass Spectrum

The mass spectrum would be obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 160/162 | Molecular ion peak (M⁺) with characteristic 3:1 isotopic ratio for chlorine[9] |

| 125 | [M - Cl]⁺ |

| 43 | Propyl cation (base peak) |

| 56 | Butenyl cation |

Interpretation of the Mass Spectrum

A key feature in the mass spectrum of 8-Chloro-2-methyl-1-octene will be the presence of the molecular ion peak (M⁺) as a pair of peaks at m/z 160 and 162, with a relative intensity ratio of approximately 3:1.[9] This is the characteristic isotopic signature of a compound containing one chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pattern is expected to be dominated by the loss of a chlorine radical to form a carbocation at m/z 125. Further fragmentation of the alkyl chain is likely to occur, leading to the formation of smaller, stable carbocations. The base peak is predicted to be at m/z 43, corresponding to the stable propyl cation. Another significant fragment may be observed at m/z 56, corresponding to a butenyl cation.

Caption: Predicted fragmentation pathway of 8-Chloro-2-methyl-1-octene.

Conclusion

The predicted spectroscopic data for 8-Chloro-2-methyl-1-octene, based on the analysis of structurally related compounds and established spectroscopic principles, provides a comprehensive framework for the identification and characterization of this molecule. The key identifying features include the characteristic IR absorptions for the alkene and C-Cl bonds, the downfield-shifted NMR signals for the protons and carbon adjacent to the chlorine atom, and the distinctive isotopic pattern of the molecular ion in the mass spectrum. This technical guide serves as a valuable resource for researchers working with this and similar halogenated organic compounds.

References

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

Crysdot LLC. 8-Chloro-2-methyl-1-octene. Retrieved from [Link]

-

National Institute of Standards and Technology. 1-Octene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Oregon State University. 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. chemtips.wordpress.com [chemtips.wordpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 8-Chloro-2-methyl-1-octene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 8-Chloro-2-methyl-1-octene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document will delve into the theoretical prediction of the spectrum, the underlying principles governing chemical shifts and coupling constants, and a detailed protocol for sample preparation and spectral acquisition.

Introduction

8-Chloro-2-methyl-1-octene is a halogenated alkene whose structure presents a variety of distinct proton environments, making it an excellent case study for the application of ¹H NMR spectroscopy. The unambiguous assignment of each proton signal is critical for confirming the molecule's identity and purity. Proton NMR spectroscopy provides invaluable information on the electronic environment of protons, their connectivity, and stereochemical relationships.[1] This guide will systematically break down the spectrum of 8-Chloro-2-methyl-1-octene, offering both predictive insights and practical experimental guidance.

The molecular structure of 8-Chloro-2-methyl-1-octene is depicted below, with each unique proton environment labeled for the subsequent spectral analysis.

Molecular Structure and Proton Labeling

Caption: Labeled structure of 8-Chloro-2-methyl-1-octene.

Predicted ¹H NMR Spectrum

The following table summarizes the predicted chemical shifts, multiplicities, and integration values for each proton in 8-Chloro-2-methyl-1-octene. These predictions are based on established principles of NMR spectroscopy and typical values for similar chemical environments.[2][3][4][5][6]

| Protons | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Protons | Predicted Coupling Constants (J, Hz) |

| H-1a, H-1b | 2H | 4.6 - 5.0 | multiplet | H-3, H-9 | J_geminal_ (H-1a, H-1b) ≈ 0-3 Hz; J_allylic_ (H-1, H-3) ≈ 1-3 Hz; J_allylic_ (H-1, H-9) ≈ 1-3 Hz |

| H-9 (CH₃) | 3H | 1.6 - 1.9 | triplet | H-1 | J_allylic_ (H-9, H-1) ≈ 1-3 Hz |

| H-3 | 2H | 1.8 - 2.2 | triplet | H-1, H-4 | J (H-3, H-4) ≈ 6-8 Hz; J_allylic_ (H-3, H-1) ≈ 1-3 Hz |

| H-4, H-5, H-6 | 6H | 1.2 - 1.6 | multiplet | H-3, H-5, H-6, H-7 | J ≈ 6-8 Hz |

| H-7 | 2H | 1.6 - 1.9 | multiplet | H-6, H-8 | J (H-7, H-6) ≈ 6-8 Hz; J (H-7, H-8) ≈ 6-8 Hz |

| H-8 | 2H | 3.6 - 3.8 | triplet | H-7 | J (H-8, H-7) ≈ 6-8 Hz |

Detailed Spectral Analysis

Vinylic Protons (H-1a and H-1b)

The two protons on the terminal double bond (H-1a and H-1b) are diastereotopic and therefore chemically non-equivalent. They are expected to resonate in the downfield region of the spectrum, typically between 4.6 and 5.0 ppm, due to the deshielding effect of the π-electron system of the alkene.[4][7] These protons will exhibit geminal coupling to each other, with a small coupling constant (²J) typically in the range of 0-3 Hz.[7] Furthermore, they will show allylic coupling to the H-3 protons and the H-9 methyl protons, with small coupling constants (⁴J) in the range of 1-3 Hz. The resulting signals for H-1a and H-1b are expected to be complex multiplets.

Methyl Protons (H-9)

The three protons of the methyl group at the C-2 position (H-9) are in an allylic position. Their signal is predicted to appear between 1.6 and 1.9 ppm.[2][3] Due to allylic coupling with the two vinylic protons (H-1a and H-1b), the signal for the H-9 protons is expected to be a triplet, although it may appear as a slightly broadened singlet if the long-range coupling is not well-resolved.

Allylic Protons (H-3)

The methylene protons at the C-3 position (H-3) are also allylic to the double bond, which causes a downfield shift compared to simple alkyl protons. Their resonance is anticipated in the range of 1.8 to 2.2 ppm.[3] These protons are coupled to the adjacent methylene protons at C-4, which will split their signal into a triplet (³J ≈ 6-8 Hz). They also exhibit weak allylic coupling to the vinylic protons (H-1a and H-1b).

Alkyl Chain Protons (H-4, H-5, and H-6)

The methylene protons of the alkyl chain at positions C-4, C-5, and C-6 are in similar chemical environments. Consequently, their signals are expected to overlap in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm, forming a complex multiplet.[2][4]

Methylene Protons Adjacent to Chlorine (H-7 and H-8)

The electronegative chlorine atom significantly influences the chemical shifts of the nearby protons. The protons on the carbon directly bonded to the chlorine atom (H-8) are the most deshielded of the sp³ hybridized protons and are expected to resonate between 3.6 and 3.8 ppm.[2][8] This signal will be a triplet due to coupling with the adjacent H-7 protons (³J ≈ 6-8 Hz).

The H-7 protons, being one carbon removed from the chlorine atom, will also experience a deshielding effect, though to a lesser extent than H-8. Their signal is predicted to appear between 1.6 and 1.9 ppm and will be a multiplet due to coupling with both the H-6 and H-8 protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 8-Chloro-2-methyl-1-octene.

1. Sample Preparation

-

Materials:

-

8-Chloro-2-methyl-1-octene (5-10 mg)

-

Deuterated chloroform (CDCl₃) or another suitable deuterated solvent

-

5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh 5-10 mg of 8-Chloro-2-methyl-1-octene and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines.

-

Tuning and Matching: Tune and match the probe to the ¹H frequency to ensure efficient power transfer.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

Start Acquisition: Initiate the data acquisition.

-

3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

-

Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each peak.

Visualizing Spectral Relationships

The spin-spin coupling interactions between the different protons in 8-Chloro-2-methyl-1-octene can be visualized as a connectivity network.

Caption: Coupling network of protons in 8-Chloro-2-methyl-1-octene.

Conclusion

This in-depth guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 8-Chloro-2-methyl-1-octene. By combining theoretical predictions with a robust experimental protocol, researchers can confidently utilize NMR spectroscopy for the structural verification and analysis of this and similar molecules. The detailed breakdown of chemical shifts and coupling patterns serves as a valuable resource for interpreting complex spectra in the fields of chemical research and drug development.

References

-

How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021, October 4). Retrieved from [Link]

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- Hruska, F., Hutton, H. M., & Schaefer, T. (1974). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 52(21), 3549-3556.

-

Typical Proton NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

- Schaefer, T., & Chum, K. (1976). Long-range Proton–Proton Coupling Constants in the Vinylpyridines. Conformational Preferences of the Vinyl Group and Molecular Orbital Calculations. Canadian Journal of Chemistry, 54(17), 2635-2640.

-

Starkey, L. S. (n.d.). Calculating 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Spectroscopy Tutorial: Alkyl Halides. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). 1 Proton chemical shifts in NMR, part 17 1. Chemical shifts in alkenes and the anisotropic and steric effects of the double bond. Magnetic Resonance in Chemistry, 45(10), 865-877.

-

ChemSurvival. (2013, January 27). Proton NMR of Allyl Ether Groups [Video]. YouTube. Retrieved from [Link]

-

Fun Man Fung. (2019, June 15). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield) [Video]. YouTube. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

- Cooper, M. A., & Manatt, S. L. (1969). Variation of Vinyl Proton Coupling Constants with Ring Size in cis-Cyclic Olefins. Journal of the American Chemical Society, 91(22), 6325-6328.

-

Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 8-Chloro-2-methyl-1-octene. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78335, 2-Methyl-1-octene. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4349444, 1-Chloro-2-octyne. Retrieved from [Link].

-

ChemSynthesis. (2025, May 20). 8-chloro-1-octene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. compoundchem.com [compoundchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Mass Spectrometry of 8-Chloro-2-methyl-1-octene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 8-Chloro-2-methyl-1-octene, a halogenated alkene of interest in various chemical research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of mass spectrometry for the structural elucidation and identification of this compound. We will explore the predictable fragmentation patterns under electron ionization and provide a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Analytical Significance of 8-Chloro-2-methyl-1-octene

8-Chloro-2-methyl-1-octene is a functionalized alkene whose reactivity is dictated by the interplay between the terminal double bond and the primary alkyl chloride. Its analysis is crucial for quality control in synthesis, reaction monitoring, and as a potential building block in the development of novel chemical entities. Mass spectrometry, particularly when coupled with gas chromatography, stands as a cornerstone technique for the definitive identification and quantification of such volatile and semi-volatile organic compounds.[1] This guide will focus on the use of Electron Ionization (EI) mass spectrometry, a robust and widely used technique that provides reproducible fragmentation patterns, creating a molecular fingerprint that is invaluable for structural confirmation.

The Mass Spectrometric Behavior of 8-Chloro-2-methyl-1-octene under Electron Ionization

Upon introduction into the ion source of a mass spectrometer, 8-Chloro-2-methyl-1-octene is subjected to a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). The molecular ion of 8-Chloro-2-methyl-1-octene has a nominal mass of 160 u (for the 35Cl isotope) and 162 u (for the 37Cl isotope). Due to the natural isotopic abundance of chlorine (approximately 3:1 for 35Cl:37Cl), the mass spectrum will exhibit a characteristic M•+ and M+2•+ isotopic pattern, a key indicator of the presence of a single chlorine atom in the molecule.[1]

The molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation pathways are governed by the relative bond strengths and the stability of the resulting carbocations and neutral radicals. For 8-Chloro-2-methyl-1-octene, several key fragmentation routes are anticipated.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion is dictated by the lability of certain bonds and the potential for rearrangements. The presence of the chlorine atom and the double bond significantly influences the fragmentation cascade.

A crucial and often dominant fragmentation pathway for alkyl halides is the loss of the halogen atom as a radical. In this case, the loss of a chlorine radical (•Cl) from the molecular ion would result in the formation of a C9H17+ carbocation at m/z 125. This fragment is expected to be a significant peak in the spectrum.

Another important fragmentation is alpha-cleavage, the breaking of a bond adjacent to a functional group. For the chlorine atom, this would involve the cleavage of the C7-C8 bond, leading to the loss of a CH2Cl• radical and the formation of a C7H15+ carbocation at m/z 99.

The presence of the double bond also directs fragmentation. Allylic cleavage, the breaking of a bond adjacent to the double bond, is a favorable process. Cleavage of the C3-C4 bond would result in the formation of a resonance-stabilized allylic carbocation, C4H7+, at m/z 55, which is often a prominent peak in the mass spectra of alkenes.

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to produce a series of smaller ions. The long alkyl chain is susceptible to sequential losses of neutral alkene molecules (e.g., ethylene, C2H4), leading to a characteristic pattern of peaks separated by 28 u.

McLafferty rearrangement, a common fragmentation for molecules containing a carbonyl group or a double bond and a gamma-hydrogen, is also a possibility. In 8-Chloro-2-methyl-1-octene, a hydrogen atom from the C5 position could be transferred to the double bond, followed by cleavage of the C3-C4 bond. This would result in the formation of a neutral 1-chloro-2-methylpropene molecule and a radical cation of 1-pentene at m/z 70.

The interplay of these fragmentation pathways results in a unique mass spectrum that serves as a fingerprint for 8-Chloro-2-methyl-1-octene. A visual representation of the primary fragmentation pathways is provided in the diagram below.

Caption: Predicted primary fragmentation pathways of 8-Chloro-2-methyl-1-octene.

Experimental Protocol for GC-MS Analysis

The following protocol provides a robust starting point for the analysis of 8-Chloro-2-methyl-1-octene. Optimization may be required based on the specific instrumentation and sample matrix. Gas chromatography is the preferred method for introducing this volatile compound into the mass spectrometer.[2]

Sample Preparation

-

Standard Preparation: Prepare a stock solution of 8-Chloro-2-methyl-1-octene in a volatile, high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: For unknown samples, dissolve a known weight of the sample in the chosen solvent to a concentration within the calibration range. If the sample is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[3]

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1 (can be adjusted based on sample concentration)

-

-

Oven Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 35-350

-

Scan Rate: 2 scans/second

-

Data Acquisition and Analysis

-

Acquire a blank (solvent) injection to ensure system cleanliness.

-

Inject the calibration standards to establish a calibration curve.

-

Inject the unknown samples.

-

Process the data using the instrument's software. Identify the peak corresponding to 8-Chloro-2-methyl-1-octene based on its retention time.

-

Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern and the NIST Mass Spectral Library for confirmation.

Tabulated Summary of Expected Fragments

The following table summarizes the key ions expected in the mass spectrum of 8-Chloro-2-methyl-1-octene.

| m/z (35Cl isotope) | m/z (37Cl isotope) | Ion Formula | Proposed Structure/Origin |

| 160 | 162 | [C9H17Cl]•+ | Molecular Ion (M•+) |

| 125 | - | [C9H17]+ | Loss of •Cl |

| 99 | - | [C7H15]+ | Alpha-cleavage, loss of •CH2Cl |

| 70 | - | [C5H10]•+ | McLafferty Rearrangement |

| 55 | - | [C4H7]+ | Allylic Cleavage |

| 41 | - | [C3H5]+ | Further fragmentation of alkyl chain |

Conclusion: A Predictive Framework for Identification

This guide provides a detailed theoretical and practical framework for the mass spectrometric analysis of 8-Chloro-2-methyl-1-octene. By understanding the fundamental principles of electron ionization and the predictable fragmentation pathways of halogenated alkenes, researchers can confidently identify this compound in various matrices. The provided GC-MS protocol serves as a robust starting point for method development, ensuring accurate and reliable results. While an experimental mass spectrum is the ultimate confirmation, the predictive approach outlined here, grounded in established chemical principles, offers a powerful tool for the structural elucidation of 8-Chloro-2-methyl-1-octene and related compounds.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Chemguide. Mass Spectra - The M+2 Peak. [Link]

-

SpectraBase. 1-Octen-7-yne, 6-chloro-6-methyl- MS (GC). [Link]

-

Agilent Technologies. Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]

-

PubChem. (e)-1-Chloro-2-methyl-1-octene. [Link]

-

PubMed. Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. [Link]

-

PubChem. 6-Chloro-4-methyl-2-octene. [Link]

-

YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

ResearchGate. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

-

University of Arizona. Mass Spectrometry: Fragmentation. [Link]

-

YouTube. mass spectrum & fragmentation of 1-octene. [Link]

-

Agilent Technologies. A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. [Link]

-

NIST WebBook. Octane, 3-chloro-. [Link]

-

PubMed. Chemical Assignment of Structural Isomers of Sulfur-Containing Metabolites in Garlic by Liquid Chromatography-Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry. [Link]

-

PubMed Central. Enhanced Structural Understanding of Dissolved Organic Matter through Comparative LC/MS2 Analysis with Synthetic Carboxylate Rich Alicyclic Molecules. [Link]

-

NIST WebBook. 1-Octene. [Link]

-

NIST WebBook. 1-Octene, 2-methyl-. [Link]

Sources

Technical Guide to the Physical and Structural Characterization of 8-Chloro-2-methyl-1-octene

Abstract: This document provides a comprehensive technical guide for the characterization of 8-Chloro-2-methyl-1-octene (CAS No. 485320-16-9), a halogenated alkene of interest in synthetic chemistry. As a compound not yet extensively documented in peer-reviewed literature, this guide emphasizes the foundational experimental protocols and theoretical considerations necessary for its definitive identification and physical property determination. We present a multi-faceted approach, grounded in established analytical techniques, to provide researchers, scientists, and drug development professionals with the necessary tools to confidently assess this molecule. The narrative focuses on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Strategic Overview

8-Chloro-2-methyl-1-octene is an organic compound with the molecular formula C₉H₁₇Cl. Its structure, featuring a terminal double bond, a methyl branch, and a primary alkyl chloride, makes it a potentially versatile intermediate for the synthesis of more complex molecules. The precise characterization of its physical properties is a prerequisite for its effective use in reaction design, process scale-up, and formulation development.

Given the absence of comprehensive experimental data in the public domain, this guide adopts a predictive and methodological framework. We will leverage data from structurally analogous compounds to establish a theoretical baseline for its properties. Subsequently, we will detail the rigorous experimental workflows required to empirically determine these properties, ensuring a scientifically sound characterization.

Table 1: Molecular Identifiers for 8-Chloro-2-methyl-1-octene

| Property | Value | Source |

| CAS Number | 485320-16-9 | |

| Molecular Formula | C₉H₁₇Cl | |

| Molecular Weight | 160.68 g/mol | |

| SMILES Code | C=C(C)CCCCCCCl | [1] |

Purity and Structural Integrity Assessment: A Foundational Step

Before any physical properties can be reliably measured, the identity and purity of the substance must be unequivocally confirmed. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this assessment, offering both high-resolution separation and definitive mass-based identification.[2][3]

The Causality of GC-MS Selection

The choice of GC-MS is deliberate. Gas chromatography is adept at separating volatile compounds from non-volatile impurities and from closely related isomers that may have formed during synthesis.[2] The mass spectrometer provides two critical pieces of information: the molecular weight of the compound and a unique fragmentation pattern that serves as a "fingerprint" for the molecule. For a chlorinated compound, MS offers a particularly definitive piece of evidence: the isotopic pattern of chlorine.[4] Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[4] Therefore, any molecule containing a single chlorine atom will exhibit a characteristic pair of molecular ion peaks in its mass spectrum: a primary peak (M⁺) and a smaller peak at two mass units higher (M⁺+2) with approximately one-third the intensity.[4][5]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 10 µg/mL solution of the synthesized 8-Chloro-2-methyl-1-octene in a high-purity volatile solvent such as dichloromethane or hexane.[3]

-

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), which separates compounds based on boiling point.[3]

-

Injector: Set to 250 °C in split mode (e.g., 50:1 ratio) to ensure rapid volatilization without thermal decomposition.[3]

-

Carrier Gas: Utilize Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program effectively separates early-eluting solvents from the target analyte and later-eluting impurities.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[6]

-

Mass Range: Scan from m/z 40 to 400 to capture the molecular ion and key fragments.

-

Interface Temperature: Maintain at 280 °C to prevent analyte condensation.

-

-

-

Data Analysis:

-

The primary peak in the total ion chromatogram (TIC) should correspond to 8-Chloro-2-methyl-1-octene. Purity can be estimated by the area percentage of this peak.

-

Examine the mass spectrum of the primary peak. Confirm the presence of molecular ion peaks at m/z 160 and 162, with an intensity ratio of approximately 3:1.

-

Compare the fragmentation pattern to spectral libraries (e.g., NIST) and theoretical fragmentation pathways to confirm the structure.[3]

-

Visualization: GC-MS Workflow

Caption: Workflow for purity and identity confirmation via GC-MS.

Determination of Core Physical Properties

The physical properties of a molecule are a direct consequence of its intermolecular forces.[7] For 8-Chloro-2-methyl-1-octene, these are primarily van der Waals dispersion forces, influenced by its size and shape, and weaker dipole-dipole interactions from the C-Cl bond.[8] The lack of hydrogen bonding capability suggests it will be immiscible with water.[9]

To provide context, we can compare its expected properties to those of related, well-characterized molecules. The boiling point should be higher than that of non-chlorinated analogs like 1-octene (121 °C) or 2-methyl-1-octene due to the increased molecular weight and polarity imparted by the chlorine atom.[8][10][11]

Table 2: Physical Properties of 8-Chloro-2-methyl-1-octene and Analogous Compounds

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n_D) |

| 1-Octene | 112.21 | 121 | 0.715 | 1.409 |

| 2-Chlorooctane | 148.67 | 173 | 0.869 | 1.431 |

| 8-Chloro-1-octene | 146.66 | 180.9 (Predicted)[12] | 0.877 (Predicted)[12] | 1.435 (Estimate)[13] |

| 8-Chloro-2-methyl-1-octene | 160.68 | ~185-195 (Estimated) | ~0.88-0.90 (Estimated) | ~1.44-1.45 (Estimated) |

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the ambient pressure, and it is a critical indicator of volatility and purity.[14] Simple distillation is the standard method for its determination for a liquid compound.[14]

-

Apparatus Setup: Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Sample Charging: Place approximately 10-15 mL of the GC-MS confirmed pure sample into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue heating and record the temperature range over which the bulk of the liquid distills. A pure compound will have a narrow boiling range (typically 1-2 °C).[14]

-

Correction: If the atmospheric pressure is not 760 mmHg, apply a pressure correction to the observed boiling point.

Sources

- 1. 485320-16-9|8-Chloro-2-methyl-1-octene|BLDpharm [bldpharm.com]

- 2. Gas chromatography - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. 1-Octene [webbook.nist.gov]

- 11. 1-Octene, 2-methyl- [webbook.nist.gov]

- 12. chembk.com [chembk.com]

- 13. 8-CHLORO-1-OCTENE [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stability and Storage of 8-Chloro-2-methyl-1-octene

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-2-methyl-1-octene is a functionalized olefin with potential applications in organic synthesis and drug development. As with many reactive intermediates, its stability during storage and handling is a critical factor that can influence experimental outcomes and product purity. This technical guide provides a comprehensive overview of the intrinsic stability of 8-Chloro-2-methyl-1-octene, detailing its potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling. We will explore the chemical characteristics that govern its reactivity, including the influence of the allylic chloride and the terminal double bond. Furthermore, this guide will present detailed protocols for assessing the stability of this compound and for its proper management in a laboratory setting to ensure its integrity for research and development activities.

Introduction: Chemical Profile and Intrinsic Reactivity

8-Chloro-2-methyl-1-octene is a chlorinated hydrocarbon featuring a terminal double bond, classifying it as a functionalized olefin. Its structure, presented in Figure 1, contains two key reactive sites: the C-Cl bond at the 8-position and the C=C double bond at the 1-position. The presence of the double bond, while not directly adjacent to the chlorine, influences the overall electronic properties of the molecule. The methyl group at the 2-position provides a degree of steric hindrance and electronic stabilization to the double bond.

Caption: Workflow for GC-MS stability analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent tool for structural elucidation and can be used to monitor the appearance of degradation products over time.

[1][2][3][4]Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl(_3)).

-

Acquisition: Acquire

H and -

Data Analysis:

-

In the

H NMR spectrum, the appearance of new signals, for example, in the region of 3.6-3.7 ppm (indicative of a -CH(_2)-OH group from hydrolysis) or changes in the olefinic region (4.7-5.7 ppm), would indicate degradation. -

Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample by integrating the signals of the compound against a known internal standard.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor changes in the functional groups of the molecule.

[5][6][7][8]Protocol for FTIR Analysis:

-

Sample Preparation: A neat film of the liquid compound can be analyzed between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Acquire the IR spectrum over the range of 4000-400 cm

. -

Data Analysis: Monitor the intensity of the C-Cl stretching vibration (typically around 650-850 cm

) and the C=C stretching vibration (around 1640-1680 cm

Conclusion

The stability and proper storage of 8-Chloro-2-methyl-1-octene are paramount for its successful application in research and development. This guide has outlined the key factors that can influence its stability, including hydrolysis, oxidation, and polymerization. By adhering to the recommended storage conditions—refrigeration, inert atmosphere, protection from light and moisture, and the use of polymerization inhibitors—researchers can significantly extend the shelf-life and maintain the purity of this valuable chemical intermediate. Regular monitoring of the compound's integrity using the analytical protocols provided will ensure the reliability and reproducibility of experimental results.

References

-

Liskon Biological. Inhibitor 701: The Key to Enhancing Monomer Storage Safety. 2023. [Link]

-

Quora. Why are allyl chlorides hydrolysed much more easily than vinyl halides? 2017. [Link]

-

Nader, A. E. PART I. AN INVESTIGATION OF THE HYDROLYSES OF 1-CARBON-14-ALLYL CHLORI. Purdue e-Pubs. [Link]

-

Wako. High performance polymerization inhibitors. [Link]

-

Agilent. SPECIATION OF CHLORINATED HYDROCARBONS IN REFORMATE USING THE AGILENT 7200 GC/Q-TOF. [Link]

-

Synfacts. Catalytic aerobic oxidation of allylic alcohols to carbonyl compounds under mild conditions. 2013. [Link]

- Di Lonardo, G., et al. High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Journal of Molecular Spectroscopy. 2000.

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

-

Wikipedia. Functionalized polyolefins. [Link]

- Podgórski, A., et al. Methyl Substitution Destabilizes Alkyl Radicals. Chemistry – A European Journal. 2017.

-

University of Windsor. HYDROLYSIS. [Link]

-

ECSA. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

- ResearchGate. Unsaturation Characterization of Polyolefins by NMR and Thermal Gradient NMR (TGNMR)

-

Fiveable. Stability of Alkenes | Organic Chemistry Class Notes. [Link]

-

OpenOChem Learn. Stability of Alkenes. [Link]

-

REDA Safe. Chemical Compatibility and Storage Guidelines. 2022. [Link]

- Google Patents. Hydrolysis of allylic halides. 1966.

-

Reddit. Why does substituting alkenes make them more stable? 2020. [Link]

-

National Center for Biotechnology Information. Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. 2023. [Link]

-

ACTenviro. A Guide to Chemical Containers. 2023. [Link]

-

National Center for Biotechnology Information. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. 2021. [Link]

-

Organic Chemistry Portal. Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. [Link]

- Google Patents. Hydrolysis of allyl halides. 1943.

-

YouTube. Stability of Alkenes. 2023. [Link]

-

YouTube. Best Chemical Storage Containers Revealed - Top Picks for 2024. 2024. [Link]

-

National Center for Biotechnology Information. Pendant Group Functionalization of Cyclic Olefin for High Temperature and High-Density Energy Storage. 2024. [Link]

-

ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

-

Agilent. Chlorinated hydrocarbons. [Link]

-

ACS Publications. Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides. 2011. [Link]

-

MDPI. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst. 2024. [Link]

-

Royal Society of Chemistry. The synthesis and properties research of functionalized polyolefins. 2021. [Link]

-

ElectronicsAndBooks. Post-polymerization functionalization of polyolefins. [Link]

-

ResearchGate. FTIR spectra of ClC(O)SCl isolated in an Ar matrix (1 : 1000) at different irradiation times. [Link]

-

Royal Society of Chemistry. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. 2015. [Link]

-